molecular formula C24H15ClF2N2O2S B2770635 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892299-91-1

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2770635
M. Wt: 468.9
InChI Key: HGGAGHSRTVVMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClF2N2O2S and its molecular weight is 468.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrimidine derivatives, including those similar to the specified compound, involve complex chemical reactions aimed at producing compounds with potential biological activities. For example, Rauf et al. (2010) discussed the preparation and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, showcasing their methodology in synthesizing these compounds and evaluating their biological activity (Rauf et al., 2010).

Biological Activities and Applications

  • Various studies have synthesized novel pyrimidine derivatives to explore their biological activities. For instance, Gorle et al. (2016) prepared a series of pyrimidine-linked morpholinophenyl derivatives and evaluated their larvicidal activity, providing insights into their potential use as pest control agents (Gorle et al., 2016).

  • The exploration of pyrimidine derivatives as inhibitors of specific enzymes or receptors is a common theme in pharmaceutical research. Wunder et al. (2005) characterized a potent and selective inhibitor of phosphodiesterase 9 (PDE9), highlighting the therapeutic potential of these compounds in the treatment of diseases like Alzheimer's (Wunder et al., 2005).

Herbicidal Activities

  • The compound and its analogues have also been investigated for their herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and evaluated their efficacy against Brassica napus, demonstrating the agricultural applications of these chemicals (Huazheng, 2013).

Structural and Computational Studies

  • Structural and computational studies are essential for understanding the properties and potential applications of pyrimidine derivatives. Ashraf et al. (2019) reported on the synthesis and structural analysis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, using spectral techniques and computational methods to elucidate their structures and properties (Ashraf et al., 2019).

properties

CAS RN

892299-91-1

Product Name

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C24H15ClF2N2O2S

Molecular Weight

468.9

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3

InChI Key

HGGAGHSRTVVMSJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F

solubility

not available

Origin of Product

United States

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